2-(dimethylamino)ethyl 3-phenylpropanoate
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Overview
Description
2-(dimethylamino)ethyl 3-phenylpropanoate is a chemical compound that belongs to the class of fatty acid esters It is characterized by the presence of a phenyl group attached to a propanoic acid backbone, with a dimethylaminoethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(dimethylamino)ethyl 3-phenylpropanoate typically involves the esterification of 3-Phenylpropanoic acid with 2-(dimethylamino)ethanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to streamline the esterification process and reduce the need for extensive purification steps.
Chemical Reactions Analysis
Types of Reactions
2-(dimethylamino)ethyl 3-phenylpropanoate can undergo various chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: The ester functional group can be reduced to the corresponding alcohol.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of benzoic acid or benzophenone derivatives.
Reduction: Formation of 3-Phenylpropanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(dimethylamino)ethyl 3-phenylpropanoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(dimethylamino)ethyl 3-phenylpropanoate involves its interaction with specific molecular targets and pathways. The ester functional group can undergo hydrolysis to release the active 3-Phenylpropanoic acid, which can then interact with enzymes or receptors in biological systems. The dimethylamino group may also play a role in modulating the compound’s activity by influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Phenylpropanoic acid: A structurally similar compound with a carboxylic acid functional group instead of an ester.
Cinnamic acid: Contains a phenyl group attached to an acrylic acid backbone.
Ethyl cinnamate: An ester derivative of cinnamic acid.
Uniqueness
2-(dimethylamino)ethyl 3-phenylpropanoate is unique due to the presence of both a dimethylamino group and an ester functional group, which confer distinct chemical properties and reactivity
Properties
Molecular Formula |
C13H19NO2 |
---|---|
Molecular Weight |
221.29 g/mol |
IUPAC Name |
2-(dimethylamino)ethyl 3-phenylpropanoate |
InChI |
InChI=1S/C13H19NO2/c1-14(2)10-11-16-13(15)9-8-12-6-4-3-5-7-12/h3-7H,8-11H2,1-2H3 |
InChI Key |
LXELBKKGSDJSKX-UHFFFAOYSA-N |
SMILES |
CN(C)CCOC(=O)CCC1=CC=CC=C1 |
Canonical SMILES |
CN(C)CCOC(=O)CCC1=CC=CC=C1 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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